molecular formula C14H11F3N4O4 B15147487 N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B15147487
M. Wt: 356.26 g/mol
InChI Key: HTUPZUSRUUJHCL-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a complex organic compound characterized by its unique structural components This compound features a pyrimidine ring substituted with a nitrophenyl group and a trifluoromethyl group, along with a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups can modulate the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The glycine moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances metabolic stability. This makes it a valuable compound for developing new pharmaceuticals and materials with improved performance.

Properties

Molecular Formula

C14H11F3N4O4

Molecular Weight

356.26 g/mol

IUPAC Name

2-[methyl-[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-2-4-9(5-3-8)21(24)25/h2-6H,7H2,1H3,(H,22,23)

InChI Key

HTUPZUSRUUJHCL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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